![molecular formula C8H6F2N4O B2722639 2-azido-N-(2,5-difluorophenyl)acetamide CAS No. 1196518-35-0](/img/structure/B2722639.png)
2-azido-N-(2,5-difluorophenyl)acetamide
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Overview
Description
2-azido-N-(2,5-difluorophenyl)acetamide is a biochemical used in proteomics research . It has a molecular formula of C8H6F2N4O and a molecular weight of 212.16 .
Molecular Structure Analysis
The molecular structure of 2-azido-N-(2,5-difluorophenyl)acetamide consists of 8 carbon atoms, 6 hydrogen atoms, 2 fluorine atoms, 4 nitrogen atoms, and 1 oxygen atom .Scientific Research Applications
Proteomics Research
2-azido-N-(2,5-difluorophenyl)acetamide is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound can be used to study protein interactions, modifications, and localization.
Synthesis of α-Azido Ketones
This compound is an example of an α-azido ketone . α-Azido ketones are very versatile and valuable synthetic intermediates, known for their wide variety of applications, such as in amine, imine, oxazole, pyrazole, triazole, pyrimidine, pyrazine, and amide alkaloid formation .
Production of α-Amino Ketones
α-Azido ketones, including 2-azido-N-(2,5-difluorophenyl)acetamide, can produce synthetically useful intermediates such as α-amino ketones .
Production of α-Azido-β-Hydroxy Ketones
Another application of α-azido ketones is the production of α-azido-β-hydroxy ketones .
Production of β-Amino Alcohols
β-Amino alcohols can also be produced from α-azido ketones .
Synthesis of 1,2,3-Triazoles
α-Azido ketones react with terminal alkynes and afford 1,2,3-triazoles in moderate to good yields through copper (I) catalyzed alkyne-azide 1,3-cycloaddition reaction (CuAAC, Sharpless-Meldal reaction) . These molecules display valuable pharmaceutically important properties such as antiallergic, antihistamine, antibacterial effects, tuberculosis inhibition, anti-HIV, antitumor activities and agrochemical applications .
Synthesis of Azapentalenes
Reports have made use of the respective amine via ring closure by displacement of an N-iodonium intermediate by an adjacent nitrogen atom of the attached pyrazole to form azapentalenes .
Decomposition to 2-(Acetylamino)-2-Alken-1-Ones
A catalytic amount of perrhenate can be used for the thermally induced removal of nitrogen from both cyclic and acyclic α-azido ketones. Hence, decomposition of 2-azido ketones to 2-(acetylamino)-2-alken-1-ones by perrhenate catalyst was done .
Safety and Hazards
properties
IUPAC Name |
2-azido-N-(2,5-difluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2N4O/c9-5-1-2-6(10)7(3-5)13-8(15)4-12-14-11/h1-3H,4H2,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQIQFMFVANUUSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)NC(=O)CN=[N+]=[N-])F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-azido-N-(2,5-difluorophenyl)acetamide |
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